2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid
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Overview
Description
2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid is a complex organic compound with a pyrrole ring structure. This compound is characterized by the presence of ethoxycarbonyl and methoxycarbonyl groups attached to the pyrrole ring, along with a methyl group and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring Subsequent esterification and carboxylation reactions introduce the ethoxycarbonyl and methoxycarbonyl groups, respectively
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-2-yl)acetic acid: This compound has a similar pyrrole ring structure but lacks the ethoxycarbonyl and methoxycarbonyl groups.
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Another related compound with a different substitution pattern on the pyrrole ring.
Uniqueness
The presence of both ethoxycarbonyl and methoxycarbonyl groups in 2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid distinguishes it from other similar compounds
Properties
CAS No. |
7473-21-4 |
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Molecular Formula |
C12H15NO6 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid |
InChI |
InChI=1S/C12H15NO6/c1-4-19-12(17)10-6(2)9(11(16)18-3)7(13-10)5-8(14)15/h13H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
WXEYSHVJIRSXDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)CC(=O)O)C(=O)OC)C |
Origin of Product |
United States |
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